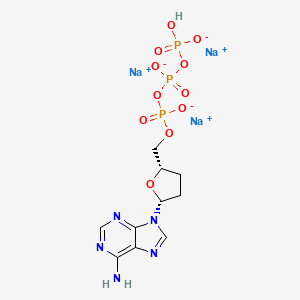

ddATP trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5Na3O11P3 |

|---|---|

Molecular Weight |

541.13 g/mol |

IUPAC Name |

trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |

InChI Key |

WOYWGDWPYDSCTN-PXJNTPRPSA-K |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ddATP Trisodium Salt in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Chain Termination

2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) trisodium salt is a synthetic analog of the natural deoxynucleoside triphosphate, dATP. Its primary mechanism of action lies in its ability to act as a potent chain terminator during DNA synthesis.[1] This function is attributed to a critical structural modification: the absence of a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar moiety.[2][3]

During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[2] When ddATP is incorporated into the nascent DNA strand, the lack of a 3'-OH group prevents the subsequent addition of the next nucleotide, leading to the irreversible termination of DNA chain elongation.[1][2] This premature termination of DNA synthesis is the cornerstone of ddATP's utility in molecular biology and its potential as a therapeutic agent.

Early in the synthesis process, ddATP can act as a competitive inhibitor of DNA polymerase, vying with the natural dATP for the active site of the enzyme.[4] However, its incorporation leads to the ultimate cessation of synthesis.[4] This dual-action of competitive inhibition and chain termination makes ddATP a powerful tool for manipulating DNA synthesis.

Quantitative Data on ddATP Inhibition

The inhibitory potency of ddATP varies depending on the specific DNA polymerase and the reaction conditions. The following table summarizes available quantitative data on the interaction of ddATP with different DNA polymerases.

| DNA Polymerase | Parameter | Value | Substrate | Conditions | Reference |

| HIV-1 Reverse Transcriptase (Wild-Type) | Km | 2.1 ± 0.4 µM | ddATP | Template-primer D2cg/20PG5cg | [5] |

| kcat | 0.43 ± 0.04 s-1 | ddATP | Template-primer D2cg/20PG5cg | [5] | |

| HIV-1 Reverse Transcriptase (A114G Mutant) | Km | 12 ± 2 µM | ddATP | Template-primer D2cg/20PG5cg | [5] |

| kcat | 0.50 ± 0.05 s-1 | ddATP | Template-primer D2cg/20PG5cg | [5] | |

| Mouse Myeloma DNA Polymerase α | Ki | Varies | ddNTPs | Dependent on template-primer and substrate; requires Mn2+ | [6] |

Note: Specific Ki values for ddATP with Mouse Myeloma DNA Polymerase α were not explicitly provided in the cited source, but the study demonstrated strong competitive inhibition by all four ddNTPs in the presence of Mn2+.[6]

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of ddATP on DNA polymerase activity.

Objective: To determine the IC50 or Ki of ddATP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Activated calf thymus DNA (or a specific primer-template system)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP or other radiolabeled dNTP

-

ddATP trisodium salt solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA), cold

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture (50 µL) contains:

-

Reaction Buffer (1X)

-

Activated calf thymus DNA (saturating concentration)

-

dATP, dCTP, dGTP (e.g., 100 µM each)

-

[³H]-dTTP (to a specific activity)

-

ddATP at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM)

-

Purified DNA polymerase (added last to initiate the reaction)

-

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C for most mammalian polymerases) for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitation: Incubate the tubes on ice for 30 minutes to precipitate the acid-insoluble DNA.

-

Filtration: Collect the precipitated DNA by filtering the reaction mixtures through glass fiber filters.

-

Washing: Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of DNA polymerase activity (relative to the no-ddATP control) against the logarithm of the ddATP concentration. Determine the IC50 value, which is the concentration of ddATP that inhibits 50% of the enzyme's activity. For Ki determination, perform the assay at multiple substrate (dATP) concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).[7][8]

Dideoxy Chain-Termination Sequencing (Sanger Sequencing)

This protocol outlines the classical method for DNA sequencing using ddATP.

Objective: To determine the nucleotide sequence of a DNA template.

Materials:

-

Single-stranded DNA template

-

Sequencing primer (complementary to the 3' end of the template)

-

DNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP)

-

[α-³²P]-dATP or other labeled nucleotide/primer

-

Sequencing reaction buffer

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Autoradiography film or phosphorimager

Methodology:

-

Reaction Setup: Prepare four separate reaction tubes, labeled 'A', 'T', 'C', and 'G'. Each tube will contain:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase

-

Reaction buffer

-

A mixture of all four dNTPs

-

A small amount of one of the four ddNTPs (ddATP in the 'A' tube, ddTTP in the 'T' tube, etc.). The ratio of dNTP to ddNTP is critical and is typically around 100:1.[9]

-

A radiolabel, either as a labeled primer or a labeled dNTP (e.g., [α-³²P]-dATP).

-

-

Primer Annealing: Heat the template DNA and primer to denature the DNA, then cool slowly to allow the primer to anneal to the template.

-

Extension and Termination: Add the DNA polymerase and the dNTP/ddNTP mix to each tube and incubate at the enzyme's optimal temperature. The polymerase will extend the primer until a ddNTP is incorporated, at which point the chain will terminate. This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.[10][11]

-

Denaturation: Add a stop solution containing formamide to each reaction to denature the DNA fragments.

-

Gel Electrophoresis: Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel. The high resolution of this gel can separate DNA fragments that differ in length by a single nucleotide.

-

Visualization: After electrophoresis, expose the gel to X-ray film (autoradiography) or a phosphorimager to visualize the radiolabeled DNA fragments.

-

Sequence Reading: The DNA sequence can be read directly from the bottom of the gel upwards. The lane in which a band appears indicates the identity of the terminal nucleotide at that position.[12]

Visualizations

Caption: Mechanism of ddATP-induced DNA chain termination.

Caption: Experimental workflow for a DNA polymerase inhibition assay.

Caption: Workflow of the Sanger dideoxy sequencing method.

Applications in Research and Drug Development

The unique mechanism of ddATP has led to its widespread use in several key areas:

-

DNA Sequencing: As the foundation of the Sanger sequencing method, ddATP and other ddNTPs have been instrumental in genomics research for decades, enabling the determination of DNA sequences.[9][10][11]

-

Antiviral Research: The ability of ddATP to inhibit viral DNA polymerases, such as reverse transcriptases of retroviruses like HIV, has made it a critical tool in antiviral drug development.[13][14] By terminating the synthesis of viral DNA, ddATP can block viral replication.

-

Molecular Biology Research: ddATP is used in various molecular biology techniques, including PCR-based termination assays to study DNA polymerase processivity and fidelity.[1]

This in-depth guide provides a comprehensive overview of the mechanism of action of this compound salt, its quantitative inhibitory properties, detailed experimental protocols, and key applications. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for leveraging the power of this important molecule in their work.

References

- 1. dntp-mixture.com [dntp-mixture.com]

- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 3. ddATP (dideoxyribonucleosid-triphosphate) [baseclick.eu]

- 4. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 10. cd-genomics.com [cd-genomics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. dntp-mixture.com [dntp-mixture.com]

An In-depth Technical Guide to 2',3'-Dideoxyadenosine 5'-Triphosphate Trisodium (ddATP trisodium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2',3'-Dideoxyadenosine 5'-Triphosphate trisodium (ddATP trisodium). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, molecular biology, and virology.

Chemical Structure and Properties

2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) is a synthetic analog of the naturally occurring deoxyadenosine triphosphate (dATP). The key structural modification in ddATP is the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar moiety. This structural alteration is fundamental to its biological activity as a chain terminator in DNA synthesis.[1] The trisodium salt form enhances its solubility in aqueous solutions.

Chemical Structure

IUPAC Name: sodium;[[[5-(6-aminopurin-9-yl)-2-oxolanyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Chemical Formula: C₁₀H₁₃N₅Na₃O₁₁P₃[2][3]

Molecular Structure:

Caption: Chemical structure of 2',3'-Dideoxyadenosine 5'-Triphosphate Trisodium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 541.13 g/mol | [2][4] |

| CAS Number | 72029-21-1 | [2][3][4] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Solubility | Soluble in water (25 mg/mL) | [2] |

| Storage Conditions | Solution: -20°C for up to 2 years | [2][3] |

Mechanism of Action

The primary mechanism of action of ddATP is the termination of DNA chain elongation during synthesis.[2] Due to the absence of a 3'-hydroxyl group, once ddATP is incorporated into a growing DNA strand by a DNA polymerase, no further nucleotides can be added, as the formation of a phosphodiester bond is impossible.[1] This leads to the termination of the DNA chain.

This property makes ddATP a potent inhibitor of various DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases.[2]

Applications in Research and Development

This compound is a critical tool in molecular biology and has significant applications in virology and drug development.

Sanger DNA Sequencing

ddATP is a fundamental component of the Sanger sequencing method, also known as the chain-termination method.[2] In this technique, ddATP, along with the other three dideoxynucleotides (ddGTP, ddCTP, ddTTP), is used in low concentrations in a DNA synthesis reaction. The random incorporation of these dideoxynucleotides results in a series of DNA fragments of varying lengths, each terminated by a specific dideoxynucleotide. By separating these fragments by size, the DNA sequence can be determined.

Antiviral Research

ddATP is the active metabolite of the antiretroviral drug didanosine (2',3'-dideoxyinosine).[2] It is a potent inhibitor of viral reverse transcriptases, such as that of the Human Immunodeficiency Virus (HIV).[2] By competing with the natural dATP substrate and causing chain termination upon incorporation, ddATP effectively halts the replication of the viral genome.

ddATP has also been shown to inhibit the DNA synthesis of other viruses, such as adenovirus.[2]

DNA Damage and Repair Studies

Recent studies have utilized ddATP to investigate cellular responses to DNA damage. For instance, treatment of oocytes with ddATP has been shown to reduce the number of γH2A.X foci, which are markers of DNA double-strand breaks.[2][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Sanger DNA Sequencing Workflow

This protocol outlines the general steps for manual Sanger sequencing using ddATP.

Caption: Workflow for manual Sanger DNA sequencing using ddNTPs.

Methodology:

-

Reaction Setup: Prepare four separate reaction tubes. To each tube, add the single-stranded DNA template to be sequenced, a primer complementary to the template, DNA polymerase, and all four deoxynucleoside triphosphates (dATP, dGTP, dCTP, TTP).

-

Dideoxynucleotide Addition: To each of the four tubes, add a small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddGTP, ddCTP, or ddTTP).

-

Polymerase Chain Reaction (PCR): Perform a PCR reaction. During the reaction, DNA polymerase will extend the primer. The random incorporation of a ddNTP will terminate the chain extension. This results in a collection of DNA fragments of different lengths in each tube, all ending with the specific ddNTP of that tube.

-

Gel Electrophoresis: The contents of each of the four reaction tubes are loaded into separate lanes of a polyacrylamide gel and separated by size via electrophoresis.

-

Sequence Determination: The gel is read from bottom to top. The lane in which a band appears indicates which ddNTP terminated the fragment, and thus reveals the nucleotide at that position in the DNA sequence.

HIV Reverse Transcriptase Inhibition Assay

This protocol describes a basic assay to measure the inhibition of HIV reverse transcriptase by ddATP.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dATP, and HIV reverse transcriptase in a suitable reaction buffer.

-

Inhibitor Addition: To a set of experimental tubes, add varying concentrations of this compound. Include a control tube with no ddATP.

-

Reaction Initiation and Incubation: Initiate the reaction by adding a labeled dNTP (e.g., [³H]-dTTP). Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA).

-

Quantification of DNA Synthesis: Precipitate the newly synthesized DNA and collect it on a filter. The amount of incorporated labeled dNTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the ddATP-treated samples to the control sample. The IC₅₀ value (the concentration of ddATP that inhibits 50% of the reverse transcriptase activity) can then be determined.

Signaling and Mechanistic Pathways

ddATP's role as a chain terminator has implications for various cellular processes, including viral replication and the DNA damage response.

Inhibition of Adenovirus DNA Replication

ddATP has been shown to inhibit the replication of adenovirus DNA. This process is thought to be mediated by the inhibition of DNA polymerase gamma.[2]

Caption: Inhibition of Adenovirus DNA Replication by ddATP.

Induction of γH2A.X Foci

The incorporation of ddATP into cellular DNA can lead to stalled replication forks, which can be recognized as DNA damage. This can trigger the phosphorylation of the histone variant H2AX at serine 139, forming γH2A.X foci. These foci serve as platforms for the recruitment of DNA repair proteins.

Caption: Pathway of γH2A.X Foci Formation Induced by ddATP.

Conclusion

2',3'-Dideoxyadenosine 5'-triphosphate trisodium is a powerful tool in molecular biology and drug discovery. Its unique property as a DNA chain terminator has led to its widespread use in fundamental techniques like Sanger sequencing and in the development of antiviral therapies. A thorough understanding of its chemical properties, mechanism of action, and experimental applications is essential for researchers and scientists working in these fields. This guide provides a solid foundation of this critical information to aid in the design and execution of future research endeavors.

References

An In-depth Technical Guide to the Core Principles of Chain Termination Sequencing

For researchers, scientists, and drug development professionals, a comprehensive understanding of foundational molecular biology techniques is paramount. This guide provides a detailed exploration of the core principles of chain termination sequencing, widely known as Sanger sequencing. This method, while foundational, remains a cornerstone for DNA sequence validation and smaller-scale sequencing projects due to its high accuracy.

Core Principles of Chain Termination Sequencing

Chain termination sequencing, developed by Frederick Sanger in 1977, is a method for determining the nucleotide sequence of a specific DNA fragment.[1] The fundamental principle lies in the enzymatic synthesis of a complementary DNA strand to a single-stranded template, which is prematurely terminated at specific nucleotide positions.[2] This termination is achieved through the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[3]

The key components of a Sanger sequencing reaction are:

-

DNA Template: The purified DNA fragment to be sequenced.

-

DNA Primer: A short, single-stranded oligonucleotide that is complementary to the 3' end of the region to be sequenced. It provides the necessary starting point for DNA polymerase.

-

DNA Polymerase: An enzyme that synthesizes the new DNA strand by adding nucleotides complementary to the template.[4]

-

Deoxynucleoside triphosphates (dNTPs): The four standard building blocks of DNA (dATP, dCTP, dGTP, and dTTP).

-

Dideoxynucleoside triphosphates (ddNTPs): Modified nucleotides that lack the 3'-hydroxyl group required for the formation of a phosphodiester bond. When a ddNTP is incorporated into the growing DNA strand, synthesis is terminated.[3]

The sequencing reaction is a modified polymerase chain reaction (PCR) known as cycle sequencing. In this process, the template DNA is denatured, the primer anneals, and the DNA polymerase extends the new strand. During extension, the polymerase randomly incorporates either a dNTP or a ddNTP. The concentration of ddNTPs is kept significantly lower than that of dNTPs to allow for the generation of a comprehensive set of terminated fragments.[5]

This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. In modern automated sequencing, each of the four ddNTPs is labeled with a different fluorescent dye.

Experimental Protocols

A successful Sanger sequencing experiment relies on precise and optimized protocols. The following sections detail the key experimental steps.

DNA Template and Primer Preparation

High-quality template DNA is crucial for optimal sequencing results. The DNA should be free of contaminants such as residual salts, proteins, and other organic chemicals.[6] The quantity of template DNA required depends on the type and size of the template.

Table 1: Recommended DNA Template and Primer Concentrations

| Template Type | Size | Recommended Template Concentration | Recommended Primer Concentration |

| Plasmid | < 5 kb | 50 ng/µl | 1.5 - 3.0 µM |

| Plasmid | 5 - 10 kb | 75 ng/µl | 1.5 - 3.0 µM |

| Plasmid | > 10 kb | 100 ng/µl | 1.5 - 3.0 µM |

| PCR Product | < 500 bp | 2 ng/µl | 1.5 - 3.0 µM |

| PCR Product | 500 - 1000 bp | 5 ng/µl | 1.5 - 3.0 µM |

| PCR Product | 1000 - 4000 bp | 8 ng/µl | 1.5 - 3.0 µM |

Data sourced from various sequencing service guidelines.

Primers for sequencing should be 18-24 nucleotides in length with a GC content between 40-60% and a melting temperature (Tm) between 55-60°C.

Cycle Sequencing Reaction

The cycle sequencing reaction is performed in a thermal cycler. A common and widely used reagent mix is the BigDye™ Terminator v3.1 Cycle Sequencing Kit.

Table 2: BigDye™ Terminator v3.1 Cycle Sequencing Reaction Components (20 µL reaction)

| Component | Volume | Final Concentration |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 8 µL | 1X |

| 5X Sequencing Buffer | 4 µL | 1X |

| Template DNA | Variable | See Table 1 |

| Primer (3.2 µM) | 1 µL | 0.16 µM |

| Nuclease-free Water | to 20 µL | - |

Protocol based on the BigDye™ Terminator v3.1 Cycle Sequencing Kit user guide.[7][8]

Table 3: Typical Thermal Cycling Conditions for Cycle Sequencing

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 1 minute | 1 |

| Denaturation | 96°C | 10 seconds | 25 |

| Annealing | 50°C | 5 seconds | 25 |

| Extension | 60°C | 4 minutes | 25 |

| Final Hold | 4°C | Hold | 1 |

These conditions are a general guideline and may require optimization based on the template and primer characteristics.[9][10]

Post-Reaction Purification

After cycle sequencing, it is essential to remove unincorporated dye terminators, dNTPs, and salts, as they can interfere with the subsequent analysis.[11] Common purification methods include ethanol/EDTA precipitation or the use of commercially available clean-up kits.

Capillary Electrophoresis and Data Analysis

The purified sequencing products are separated by size with single-base resolution using capillary electrophoresis. The fragments are injected into a long, thin capillary filled with a polymer matrix. An electric current is applied, causing the negatively charged DNA fragments to migrate towards the positive electrode. Smaller fragments move faster through the matrix than larger fragments.

As the fragments pass a detection window, a laser excites the fluorescent dyes attached to the ddNTPs. The emitted fluorescence is captured by a detector, and the data is recorded as a chromatogram, which displays the fluorescent signal for each base at each position.[4][12]

Data Presentation and Interpretation

The primary output of a Sanger sequencing experiment is a chromatogram. Each peak in the chromatogram corresponds to a nucleotide, with the color of the peak indicating the base (e.g., green for A, blue for C, black for G, and red for T). The quality of the sequencing data is assessed by the Phred quality score (Q score), which is a logarithmic measure of the probability of an incorrect base call.

Table 4: Phred Quality Scores and Corresponding Error Probabilities

| Phred Quality Score (Q) | Probability of Incorrect Base Call | Base Call Accuracy |

| 10 | 1 in 10 | 90% |

| 20 | 1 in 100 | 99% |

| 30 | 1 in 1000 | 99.9% |

| 40 | 1 in 10,000 | 99.99% |

| 50 | 1 in 100,000 | 99.999% |

Generally, a Q score of 20 or higher is considered acceptable for most applications.[13] High-quality sequencing reads typically have an average Q score of 40 or greater.[13]

Visualizing the Process

To better illustrate the core concepts of chain termination sequencing, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of chain termination by dideoxynucleotides (ddNTPs).

Caption: Experimental workflow of Sanger chain termination sequencing.

References

- 1. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 2. Sanger Sequencing Best Practices - A guide to sample preparation and troubleshooting | Center for Genome Innovation [genome.center.uconn.edu]

- 3. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAQs Sanger Sequencing [eurofinsgenomics.eu]

- 5. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 6. MGH DNA Core [dnacore.mgh.harvard.edu]

- 7. science.smith.edu [science.smith.edu]

- 8. Dye-terminator DNA sequencing [protocols.io]

- 9. unsw.edu.au [unsw.edu.au]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Sanger sequencing — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 13. blog.genewiz.com [blog.genewiz.com]

The Role of ddATP in Virology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 2',3'-dideoxyadenosine triphosphate (ddATP) in virology research. A potent chain-terminating nucleotide analog, ddATP has been instrumental in both fundamental virological studies and the development of antiviral therapies. This document provides a comprehensive overview of its mechanism of action, applications in key experimental protocols, and comparative efficacy.

Core Principles: Mechanism of Action

ddATP is a synthetic analog of deoxyadenosine triphosphate (dATP) that lacks hydroxyl groups at both the 2' and 3' positions of its ribose sugar. This structural modification is the key to its function. Viral polymerases, particularly reverse transcriptases (RTs) found in retroviruses like HIV, recognize and incorporate ddATP into a growing DNA chain during genome replication.[1][2] However, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the irreversible termination of DNA synthesis.[1][3] This mechanism of action classifies ddATP as a chain terminator, a foundational concept in antiviral drug development.[4][5]

The primary target of ddATP in virology is reverse transcriptase, an enzyme essential for the life cycle of retroviruses.[6] By inhibiting this enzyme, ddATP effectively halts the conversion of the viral RNA genome into DNA, a crucial step for integration into the host cell's genome and subsequent replication.[7]

Quantitative Data Summary

The inhibitory activity of ddATP and other nucleoside reverse transcriptase inhibitors (NRTIs) is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for comparing the potency of different antiviral compounds.

| Compound | Virus | Enzyme | Assay Type | IC50 | Ki | Reference(s) |

| ddA (prodrug of ddATP) | Feline Immunodeficiency Virus (FIV) | - | Cell Culture | 0.98 µM | - | [8] |

| ddATP | Feline Immunodeficiency Virus (FIV) | Reverse Transcriptase | Enzyme Assay (phiX-174 DNA template) | - | 8.8 nM | [8] |

| ddATP | Feline Immunodeficiency Virus (FIV) | Reverse Transcriptase | Enzyme Assay (poly(rU)-oligo(dA) template) | >10 µM | - | [8] |

| ddATP | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase | Primer Extension Assay | ~14 nM (for suppression of full primer extension) | - | [9] |

| AZT-TP | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase | - | - | Similar to ddATP | [4] |

| 3TC-TP | Human Immunodeficiency Virus (HIV-1) | Reverse Transcriptase | Pre-steady-state kinetics | - | - |

Experimental Protocols

ddATP is a key reagent in several fundamental virology techniques. Below are detailed methodologies for two of its primary applications.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds like ddATP against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxythymidine triphosphate (dTTP), including radiolabeled [³H]dTTP

-

ddATP or other inhibitors at various concentrations

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 5 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and the desired concentration of the inhibitor (e.g., ddATP).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized radiolabeled DNA.

-

Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the RT activity.

-

Data Analysis: Compare the radioactivity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Sanger Sequencing of Viral Genomes

ddATP is a cornerstone of the Sanger sequencing method, which is used to determine the nucleotide sequence of viral genomes, identify mutations, and track viral evolution.[8][10][11]

Materials:

-

Purified viral DNA or cDNA

-

Sequencing primer

-

DNA polymerase

-

Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled dideoxynucleotide triphosphates (ddNTPs: ddATP, ddCTP, ddGTP, ddTTP)

-

Sequencing buffer

-

Capillary electrophoresis instrument

Procedure:

-

Reaction Setup: Prepare four separate sequencing reactions. Each reaction will contain the viral DNA template, a sequencing primer, DNA polymerase, sequencing buffer, and all four dNTPs.

-

ddNTP Addition: To each of the four reactions, add a small amount of one of the four fluorescently labeled ddNTPs (one for each base: A, T, C, G).

-

Thermal Cycling: Perform thermal cycling to allow the DNA polymerase to synthesize new DNA strands. The polymerase will randomly incorporate either a dNTP (allowing the chain to extend) or a labeled ddNTP (causing chain termination). This results in a collection of DNA fragments of varying lengths, each ending with a specific labeled ddNTP.

-

Capillary Electrophoresis: Combine the four reactions and load the mixture onto a capillary electrophoresis instrument. The negatively charged DNA fragments will migrate through a polymer-filled capillary towards the positive electrode, separated by size.

-

Detection: As the fragments pass a detector, a laser excites the fluorescent labels on the ddNTPs. The detector records the color of the fluorescence for each fragment.

-

Sequence Determination: The sequence of the DNA is determined by the order of the colors detected, corresponding to the terminal ddNTP of each fragment.

Applications in Antiviral Drug Development and Research

The unique properties of ddATP have led to its widespread use in several key areas of virology research and drug development:

-

Antiviral Screening: Reverse transcriptase assays utilizing ddATP as a control or benchmark are fundamental in high-throughput screening campaigns to identify novel NRTIs.[12]

-

Mechanism of Action Studies: ddATP is used to elucidate the mechanisms of action of new antiviral compounds, particularly those targeting viral polymerases.

-

Viral Sequencing and Genotyping: As a critical component of Sanger sequencing, ddATP has been instrumental in sequencing the genomes of numerous viruses, identifying drug resistance mutations, and tracking viral evolution and epidemiology.[8][10][11]

-

Understanding Viral Replication: By selectively inhibiting DNA synthesis, ddATP allows researchers to dissect the intricate steps of viral replication cycles.

Conclusion

ddATP remains a cornerstone of virology research. Its role as a potent chain terminator of reverse transcriptase has not only paved the way for the development of life-saving antiretroviral drugs but also provided an indispensable tool for fundamental research into the molecular mechanisms of viral replication. The experimental protocols detailed in this guide highlight its continued importance in the ongoing efforts to understand and combat viral diseases.

References

- 1. A Sanger sequencing protocol for SARS‐CoV‐2 S‐gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Sanger Sequencing Solutions for SARS-CoV-2 Research | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: ddATP Trisodium Salt Versus dATP for DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) trisodium salt and 2'-deoxyadenosine-5'-triphosphate (dATP) in the context of their interaction with DNA polymerase. This document will delve into their fundamental structural differences, comparative kinetics, and the experimental methodologies used to characterize their effects on DNA synthesis. This information is critical for researchers in molecular biology, drug development professionals targeting DNA replication, and scientists utilizing chain-termination sequencing techniques.

Introduction: The Structural Dichotomy and its Functional Imperative

Deoxyadenosine triphosphate (dATP) is a canonical building block of DNA.[1][2][3] Its structure, featuring a hydroxyl group at the 3' position of the deoxyribose sugar, is paramount for the process of DNA elongation. This 3'-OH group serves as the nucleophilic attacker on the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP), forming a phosphodiester bond that extends the DNA chain.[1][4] DNA polymerases, the enzymes orchestrating DNA replication and repair, have evolved to efficiently recognize and incorporate dNTPs like dATP.[1][4][5]

In stark contrast, ddATP is a synthetic analog of dATP that lacks the crucial 3'-hydroxyl group, having a hydrogen atom in its place.[6] This seemingly minor modification has profound consequences for DNA synthesis. When a DNA polymerase incorporates ddATP into a growing DNA strand, the absence of the 3'-OH group prevents the formation of a subsequent phosphodiester bond, leading to the immediate termination of chain elongation.[6][7][8][9] This property makes ddATP and other dideoxynucleotides powerful tools in molecular biology and the foundation of the Sanger sequencing method.[7][8][10] Furthermore, this mechanism of action is exploited in the development of antiviral and anticancer therapeutics.[11][12][13][14]

Comparative Kinetics: A Quantitative Look at Incorporation and Inhibition

The interaction of dATP and ddATP with DNA polymerase can be quantitatively described by key kinetic parameters. While dATP is a substrate that is efficiently incorporated, ddATP acts as a competitive inhibitor and a chain terminator. The following table summarizes the kinetic constants for dATP and the inhibition constants for ddATP with various DNA polymerases. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature; therefore, the presented data is a compilation from various studies to provide a comparative overview.

| DNA Polymerase | Ligand | Km (μM) | kcat (s⁻¹) | Ki (μM) | Comments |

| Taq DNA Polymerase | dATP | ~33.3 | - | - | Km determined by qPCR-based assay.[15] |

| ddATP | - | - | - | Taq polymerase shows a preference for incorporating ddGTP over other ddNTPs.[8] | |

| Klenow Fragment (E. coli DNA Pol I) | dATP | - | - | - | Prefers dNTPs over ddNTPs by several thousandfold.[16] |

| ddATP | - | - | - | Discrimination against ddNTPs is a key feature of its fidelity.[16] | |

| DNA Polymerase α (Mouse Myeloma) | dATP | - | - | - | |

| ddATP | - | - | Varies | Inhibition by ddNTPs is potent in the presence of Mn²⁺ ions and is competitive with the corresponding dNTP. The Ki value varies depending on the template-primer and substrate combination.[3] | |

| DNA Polymerase α (Calf Thymus) | dATP | - | - | - | |

| ddATP | - | - | - | The rate of polymerization is decreased by over 1000-fold when the 3'-hydroxyl is removed.[17] | |

| HIV-1 Reverse Transcriptase | dATP | 0.06 - 0.10 | - | - | Kinetic parameters can vary depending on the template and enzyme subtype.[11] |

| ddATP (as ddATP-TP) | - | - | - | Nucleotide analogs are potent inhibitors of reverse transcriptases. |

Experimental Protocols: Unraveling the Kinetics

The determination of the kinetic parameters presented above relies on meticulously designed experiments. The two primary methodologies employed are steady-state and pre-steady-state kinetics.

Steady-State Kinetics Assay

This method measures the rate of DNA synthesis under conditions where the concentration of the enzyme-DNA complex is constant over time. It is used to determine Km and kcat for substrates like dATP and the inhibition constant Ki for inhibitors like ddATP.

Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax or kcat) for dATP incorporation and the inhibition constant (Ki) of ddATP.

Materials:

-

Purified DNA polymerase

-

Primer-template DNA substrate (often with a 5'-radiolabel on the primer for detection)

-

dATP solutions of varying concentrations

-

ddATP solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

-

Quenching solution (e.g., EDTA, formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in separate tubes. Each reaction should contain a fixed concentration of DNA polymerase and primer-template DNA.

-

Substrate/Inhibitor Addition:

-

For Km and kcat of dATP: Add varying concentrations of dATP to the reaction tubes.

-

For Ki of ddATP: Use a fixed, non-saturating concentration of dATP and add varying concentrations of ddATP.

-

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C for most mammalian polymerases, 72°C for Taq polymerase).

-

Quenching: After a fixed time (within the linear range of the reaction), stop the reaction by adding a quenching solution.

-

Product Separation: Separate the unextended primer from the extended DNA product using denaturing PAGE.

-

Quantification: Quantify the amount of extended product in each lane using a phosphorimager or fluorescence scanner.

-

Data Analysis:

-

Plot the initial reaction velocity (product formed per unit time) against the dATP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, plot the reaction velocity against the ddATP concentration and use appropriate models (e.g., Dixon or Lineweaver-Burk plots) to determine the Ki.[18]

-

Pre-Steady-State Kinetics Assay

This technique allows for the direct measurement of the rates of individual steps in the enzymatic reaction, such as nucleotide binding and the chemical step of incorporation. It is particularly useful for understanding the mechanism of high-fidelity DNA polymerases.

Objective: To determine the dissociation constant (Kd) for nucleotide binding and the rate of polymerization (kpol).

Materials:

-

Rapid quench-flow instrument

-

Purified DNA polymerase

-

Primer-template DNA substrate

-

dATP or ddATP solutions

-

Reaction and quenching solutions as in the steady-state assay

Procedure:

-

Rapid Mixing: A solution containing the DNA polymerase and the primer-template DNA is rapidly mixed with a solution containing the dNTP (dATP or ddATP) in the quench-flow instrument.

-

Time-Course Quenching: The reaction is allowed to proceed for very short, defined time intervals (milliseconds to seconds) before being automatically quenched.

-

Product Analysis: The quenched samples are analyzed by denaturing PAGE and quantified as in the steady-state assay.

-

Data Analysis: The amount of product formed is plotted against time. The resulting curve typically shows a rapid "burst" phase, corresponding to the first turnover of the enzyme, followed by a slower steady-state phase. The rate of the burst phase provides the rate of polymerization (kpol), and the concentration dependence of this rate can be used to determine the dissociation constant (Kd) for the nucleotide.[2][5]

Visualizing the Molecular Interactions and Pathways

Graphviz diagrams can be used to illustrate the complex processes of DNA polymerization and its inhibition.

DNA Polymerization Catalytic Cycle

Caption: The catalytic cycle of DNA polymerase showing dATP binding, conformational change, and incorporation.

Mechanism of Chain Termination by ddATP

References

- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 34.237.233.138 [34.237.233.138]

- 4. Structure-activity relationships for the inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 10. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Comparison of DNA Polymerase Architecture Suggest a Nucleotide Gateway to the Polymerase Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. Khan Academy [pl.khanacademy.org]

- 16. How E. coli DNA polymerase I (Klenow fragment) distinguishes between deoxy- and dideoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dynamic-biosensors.com [dynamic-biosensors.com]

Methodological & Application

Application Notes and Protocols for ddATP Trisodium in HIV Reverse Transcriptase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus's replication is dependent on a key enzyme, reverse transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome.[1][2][3] Consequently, HIV RT is a primary target for antiretroviral therapy. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a class of drugs that mimic natural deoxynucleoside triphosphates (dNTPs) and, upon incorporation into the nascent viral DNA, cause chain termination due to the absence of a 3'-hydroxyl group.[1][2][4]

2',3'-dideoxyadenosine-5'-triphosphate (ddATP) is a potent NRTI and a critical tool in HIV research. As an analog of the natural substrate dATP, it is incorporated by HIV RT into the growing DNA chain.[5] However, lacking the 3'-OH group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, its incorporation effectively halts DNA synthesis.[1][2][6] These application notes provide a detailed overview of the use of ddATP trisodium in HIV RT inhibition assays, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action: Chain Termination

The inhibitory action of ddATP against HIV reverse transcriptase is a classic example of chain termination. The process can be summarized in the following steps:

-

Uptake and Conversion: In a cellular context, the prodrug form (dideoxyinosine, ddI) is taken up by the host cell and intracellularly converted to its active triphosphate form, ddATP, by cellular kinases.[1] For in vitro assays, this compound is used directly.

-

Competitive Inhibition: ddATP competes with the endogenous dATP for binding to the active site of HIV RT.[5]

-

Incorporation: HIV RT incorporates ddATP into the nascent viral DNA strand opposite a thymine base in the template strand.

-

Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated ddATP prevents the formation of a phosphodiester bond with the subsequent dNTP, thereby terminating DNA chain elongation.[1][2][6]

Quantitative Data on ddATP Inhibition

The potency of ddATP as an HIV RT inhibitor is typically quantified by its 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. While specific IC50 values can vary depending on the experimental conditions (e.g., enzyme and substrate concentrations, assay format), the following table summarizes the inhibitory parameters of ddATP in comparison to other nucleoside analogs.

| Inhibitor | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| ddATP | HIV-1 RT | Primer Extension Assay | Varies with dATP concentration | [7] |

| AZTTP | HIV-1 RT | Primer Extension Assay | Varies with dTTP concentration | [7] |

| ddCTP | HIV-1 RT | Primer Extension Assay | Varies with dCTP concentration | [7] |

Note: IC50 values for competitive inhibitors like ddATP are dependent on the concentration of the natural substrate (dATP). Therefore, it is crucial to report the dATP concentration used in the assay.

Experimental Protocol: HIV Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This protocol describes a common method for assessing the inhibitory activity of compounds like ddATP against HIV-1 RT using a non-radioactive, colorimetric or fluorescent-based assay. Commercial kits are also available and their specific protocols should be followed.[8][9]

Materials

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound salt

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl2)[7]

-

Template-Primer Hybrid (e.g., poly(A) oligo(dT))

-

Deoxynucleoside triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

DNA quantification dye (e.g., PicoGreen) or a colorimetric detection system

-

Nuclease-free water

-

Microplate reader (colorimetric or fluorescence)

-

96-well or 384-well plates

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in nuclease-free water. Perform serial dilutions to obtain a range of concentrations for testing.

-

Prepare the reaction buffer.

-

Dilute the template-primer and dNTP mix to their final working concentrations in the reaction buffer. The final concentration of dATP should be in the low micromolar range to allow for effective competition by ddATP.[7]

-

-

Reaction Setup:

-

In a microplate, add the following to each well:

-

Reaction Buffer

-

Template-Primer

-

dNTP mix

-

ddATP solution at various concentrations (or vehicle control for 100% activity and a known inhibitor as a positive control).

-

Include a "no enzyme" control (background).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well (except the "no enzyme" control). The amount of enzyme should be optimized to yield a robust signal within the linear range of the assay.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without reaching a plateau.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA, which chelates Mg2+, a necessary cofactor for the enzyme).

-

Add the DNA quantification reagent (e.g., PicoGreen) to each well according to the manufacturer's instructions.

-

Incubate as required for the detection reagent.

-

Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

-

Data Analysis

-

Background Subtraction: Subtract the average signal from the "no enzyme" control wells from all other measurements.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Signal of test well / Signal of 100% activity control well)] * 100

-

-

Determine IC50:

-

Plot the percent inhibition as a function of the logarithm of the ddATP concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Logical Relationships in Data Interpretation

Conclusion

This compound is an invaluable tool for studying the mechanism of HIV reverse transcriptase and for screening potential inhibitors. The provided protocols and guidelines offer a framework for conducting reliable and reproducible HIV RT inhibition assays. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and meaningful results in the pursuit of novel anti-HIV therapeutics.

References

- 1. HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 5. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV Reverse Transcriptase Assay [profoldin.com]

- 9. profoldin.com [profoldin.com]

Application of ddATP Trisodium in Adenovirus DNA Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dideoxyadenosine 5'-triphosphate (ddATP), as a trisodium salt, is a potent chain-terminating nucleotide analog. Its structure lacks the 3'-hydroxyl group essential for the formation of a phosphodiester bond during DNA synthesis. This property makes ddATP an invaluable tool for studying the mechanisms of DNA replication, particularly in viral systems like adenovirus. Upon incorporation into a growing DNA strand by a DNA polymerase, ddATP effectively halts further elongation. This characteristic allows for its use in a variety of applications, including DNA sequencing, footprinting, and the specific inhibition of viral DNA polymerases.

In the context of adenovirus DNA replication, ddATP has been instrumental in elucidating the role of specific DNA polymerases and in characterizing the viral replication machinery. Studies have shown that adenovirus DNA synthesis is particularly sensitive to ddNTPs, including ddATP.[1] This heightened sensitivity, when compared to cellular DNA replication, suggests that the viral DNA polymerase is a key target. Specifically, DNA polymerase gamma has been identified as the polymerase involved in adenovirus DNA replication and is highly susceptible to inhibition by ddNTPs, whereas DNA polymerase alpha is resistant.[1] This differential sensitivity provides a basis for the selective targeting of viral replication.

These application notes provide an overview of the use of ddATP in adenovirus research, including its mechanism of action, quantitative inhibition data, and detailed protocols for in vitro DNA replication inhibition assays.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of ddNTPs on Adenovirus DNA Polymerase

| Dideoxynucleoside Triphosphate (ddNTP) | IC50 (µM) |

| 2',3'-dideoxyadenosine triphosphate (ddATP) | 1.6[2] |

| 2',3'-dideoxycytidine triphosphate (ddCTP) | 1.0[2] |

| 2',3'-dideoxyguanosine triphosphate (ddGTP) | Not explicitly stated, but inhibitory[1] |

| 2',3'-dideoxythymidine triphosphate (ddTTP) | 1.82[2] |

Experimental Protocols

Protocol 1: In Vitro Adenovirus DNA Replication Inhibition Assay Using Isolated Nuclei

This protocol describes a method to assess the inhibitory effect of ddATP on adenovirus DNA replication in a system that closely mimics the in vivo environment by using nuclei isolated from adenovirus-infected cells.

Materials:

-

HeLa cells

-

Adenovirus type 5 (Ad5)

-

ddATP trisodium salt solution (1 mM stock)

-

Reaction Buffer (2X): 60 mM HEPES-KOH (pH 7.5), 14 mM MgCl₂, 2 mM DTT, 8 mM ATP, 200 µM CTP, 200 µM GTP, 200 µM UTP

-

dNTP Mix (10X): 1 mM each of dATP, dGTP, dCTP, and dTTP

-

[α-³²P]dATP (3000 Ci/mmol)

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40

-

Stop Solution: 20 mM EDTA, 1% SDS

-

Proteinase K (20 mg/mL)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Infection of HeLa Cells: Culture HeLa cells to 80-90% confluency and infect with Ad5 at a multiplicity of infection (MOI) of 10.

-

Isolation of Nuclei: At 18-24 hours post-infection, harvest the cells. Wash the cell pellet with cold phosphate-buffered saline (PBS). Resuspend the cells in ice-cold Lysis Buffer and incubate on ice for 5 minutes. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei. Wash the nuclei pellet twice with Lysis Buffer without NP-40.

-

In Vitro Replication Reaction: Resuspend the nuclear pellet in the reaction mixture. For a 50 µL reaction, combine:

-

25 µL of 2X Reaction Buffer

-

5 µL of 10X dNTP Mix

-

1 µL of [α-³²P]dATP

-

Varying concentrations of ddATP (e.g., 0.1 µM to 10 µM final concentration)

-

Isolated nuclei (approximately 1-5 x 10⁶ nuclei)

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of Stop Solution followed by 10 µL of Proteinase K. Incubate at 50°C for 1-2 hours to digest proteins.

-

Precipitation and Quantification: Spot the lysate onto glass fiber filters. Precipitate the DNA by immersing the filters in cold 10% TCA for 15 minutes, followed by two washes with 5% TCA and one wash with ethanol. Air dry the filters.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA replication for each ddATP concentration relative to a no-ddATP control. Plot the percentage of inhibition against the ddATP concentration to determine the IC50 value.

Visualizations

References

- 1. Role of DNA polymerase gamma in adenovirus DNA replication. Mechanism of inhibition by 2',3'-dideoxynucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporating Fluorescently Labeled ddATP in DNA Sequencing and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorescently labeled dideoxyadenosine triphosphate (ddATP) is a cornerstone of modern molecular biology, primarily recognized for its critical role in Sanger DNA sequencing. This method, also known as the chain-termination method, allows for the determination of the nucleotide sequence of DNA.[1][2] Beyond sequencing, the enzymatic incorporation of fluorescently labeled nucleotides serves as a powerful tool in other applications, such as the detection of DNA fragmentation in apoptosis through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. While the TUNEL assay traditionally uses labeled dUTP, the principle of enzymatic labeling of DNA ends is directly applicable to fluorescently labeled ddATP for specific research questions.

These application notes provide detailed protocols for two key applications of fluorescently labeled ddATP: Sanger DNA sequencing and the detection of DNA fragmentation. The protocols are intended to guide researchers in obtaining high-quality, reproducible results.

Application 1: Sanger DNA Sequencing using Fluorescently Labeled ddATP

Sanger sequencing relies on the enzymatic synthesis of a DNA strand complementary to the template of interest.[3] The reaction includes a mix of standard deoxynucleotide triphosphates (dNTPs) and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), including ddATP.[1] When a DNA polymerase incorporates a ddNTP, the chain elongation is terminated because ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide.[1][4] This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.[5] These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescence of the terminal ddNTP of each fragment.[5]

Experimental Workflow: Sanger Sequencing

References

Application Notes: Preparation and Handling of ddATP Trisodium Stock Solutions

Introduction

2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) is a critical analog of deoxyadenosine triphosphate (dATP) used extensively in molecular biology. Structurally, ddATP lacks the 3'-hydroxyl group on the deoxyribose sugar moiety. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively terminating DNA chain elongation by DNA polymerases.[1] This property makes ddATP an indispensable tool for applications such as Sanger DNA sequencing, where it acts as a specific chain terminator.[2] It is also utilized in various other assays, including studies of viral replication and DNA repair mechanisms.[2][3][4]

The trisodium salt of ddATP is a common form used in laboratories, supplied as a dry powder or a pre-made solution.[1] Preparing a high-quality, stable, and accurately concentrated stock solution is paramount for achieving reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of ddATP trisodium stock solutions, along with essential data and handling guidelines for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound salt, compiled from various suppliers and literature sources.

| Parameter | Value | Source(s) |

| Full Chemical Name | 2',3'-Dideoxyadenosine 5'-triphosphate trisodium salt | [2][3] |

| Molecular Weight | 541.13 g/mol | [3] |

| Form | White to off-white solid powder | [1] |

| Solvent | Nuclease-free water | [2][5][6] |

| Recommended Stock Conc. | 10 mM - 100 mM | [1][5][7] |

| pH of Aqueous Solution | 7.5 - 8.3 | [5][6] |

| Molar Extinction Coeff. (λmax) | 15,100 L·mol⁻¹·cm⁻¹ at 259 nm (pH 7.5) | [6][8] |

| Long-Term Storage | -20°C or -80°C | [1][2][5] |

| Short-Term Storage | 4°C (up to one week) | [1][6] |

| Shelf Life (at -20°C) | 12 - 24 months | [3][6] |

Experimental Protocol: Preparation of 10 mM ddATP Stock Solution

This protocol details the steps to prepare a 10 mM aqueous stock solution from this compound salt powder.

1. Materials and Equipment

-

This compound salt powder (MW: 541.13 g/mol )

-

Nuclease-free water

-

Sterile, nuclease-free 1.5 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free barrier tips

-

Vortex mixer

-

Microcentrifuge

-

Sterile 1 mL syringe and 0.22 µm syringe filter

-

pH meter (optional, for verification)

-

UV-Vis Spectrophotometer (optional, for concentration verification)

2. Pre-Procedure Preparations

-

Work in a clean environment (e.g., a laminar flow hood) to minimize the risk of nuclease contamination.

-

Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Ensure all equipment and consumables are sterile and nuclease-free.

3. Calculation

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mM × Volume (L) × 541.13 g/mol × 1000 mg/g

Example for preparing 1 mL (0.001 L) of 10 mM ddATP stock: Mass (mg) = 10 × 0.001 × 541.13 = 5.41 mg

4. Step-by-Step Procedure

-

Weighing: Carefully weigh out the calculated amount (e.g., 5.41 mg) of this compound salt powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add the corresponding volume of nuclease-free water to the tube (e.g., 1 mL for 5.41 mg).

-

Mixing: Close the tube cap tightly and vortex gently until the powder is completely dissolved. Perform a brief centrifugation (e.g., 10 seconds at low speed) to collect the entire solution at the bottom of the tube.[5]

-

pH Verification (Optional): If required for your application, measure the pH of the solution. It should be within the range of 7.5 to 8.3.[5][6] If adjustment is needed, use dilute, nuclease-free NaOH or HCl. However, for most applications, pH adjustment is not necessary.

-

Sterilization: To ensure the solution is free of microbial contaminants, sterilize it by filtration.

-

Draw the ddATP solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube.[2]

-

-

Concentration Verification (Optional):

-

Aliquoting and Storage:

-

Dispense the final sterile stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[1]

-

Label each tube clearly with "ddATP Stock," the concentration (10 mM), and the preparation date.

-

For long-term storage, place the aliquots at -20°C or -80°C.[1][2]

-

Mandatory Visualizations

Workflow for ddATP Stock Solution Preparation

Caption: Workflow diagram illustrating the key steps for preparing a sterile ddATP stock solution.

Signaling Pathway: Mechanism of ddATP in Chain Termination

Caption: Mechanism of ddATP-induced DNA chain termination during enzymatic synthesis.

References

- 1. ddATP (dideoxyribonucleosid-triphosphate) [baseclick.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ddATP (trisodium) - Nordic Biosite [nordicbiosite.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. ddATP, Nucleotides for Chain termination Sequencing - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ddATP, Unmodified (natural) dideoxy-Nucleoside triphosphates (ddNTPs) - Jena Bioscience [jenabioscience.com]

Troubleshooting & Optimization

Optimizing Sanger Sequencing: A Technical Support Resource

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanger sequencing. The focus is on optimizing the critical ratio of dideoxyadenosine triphosphate (ddATP) to deoxyadenosine triphosphate (dATP) to ensure high-quality sequencing results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the ddATP to dATP ratio in Sanger sequencing?

In Sanger sequencing, also known as the chain-termination method, DNA polymerase extends a primer annealed to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), including ddATP.[1][2] When the polymerase incorporates a dATP, the chain continues to elongate. However, if it incorporates a ddATP, which lacks the 3'-hydroxyl group necessary for forming a phosphodiester bond, the chain elongation is terminated.[1][2] Therefore, the ddATP to dATP ratio is a critical factor that determines the statistical probability of chain termination whenever an adenine is required in the growing DNA strand.

Q2: How does an incorrect ddATP/dATP ratio affect my sequencing results?

The balance between ddATP and dATP concentrations is crucial for generating a full range of fragment lengths, which is essential for reading the complete sequence.

-

Too high a ddATP/dATP ratio: This leads to premature and frequent termination of DNA synthesis. The resulting fragments will be predominantly short, providing good resolution for the sequence closer to the primer. However, there will be a significant drop in signal for longer fragments, making it difficult to read sequences far from the primer.[3][4]

-

Too low a ddATP/dATP ratio: This results in infrequent termination events. Consequently, the reaction will produce a higher proportion of longer DNA fragments. While this can be advantageous for sequencing regions distant from the primer, the signal from shorter fragments may be too weak to be detected above the background noise, leading to a loss of sequence information at the beginning of the read.[3][4]

Q3: What are the general recommendations for the ddNTP to dNTP ratio?

The optimal ratio can vary depending on the specific template, primer, and sequencing chemistry being used. However, some general guidelines exist:

-

The concentration of dNTPs should be significantly higher than that of ddNTPs. A commonly cited ratio is approximately 100:1 (e.g., 0.5mM dNTP to 0.005mM ddNTP).[5]

-

Another recommendation suggests a dNTP to ddNTP ratio of 10:1 or more, with an ideal ddNTP concentration in the range of 0.1 to 0.2 mM.[5]

It is important to note that commercially available sequencing kits, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit, come with a pre-mixed formulation of dNTPs and ddNTPs that is optimized for a broad range of templates.[6][7]

Q4: Can residual dNTPs from my PCR reaction affect the sequencing outcome?

Yes, it is critical to remove any leftover dNTPs from the PCR product before proceeding with Sanger sequencing.[8] Residual dNTPs will alter the carefully balanced dNTP/ddNTP ratio in the sequencing reaction mix.[8] This can lead to weaker signals and reduced incorporation of the fluorescently labeled ddNTPs, ultimately resulting in poor-quality sequencing data.[8]

Troubleshooting Guide

This guide addresses common issues related to the ddATP/dATP ratio and provides steps for resolution.

| Observed Problem | Potential Cause Related to ddATP/dATP Ratio | Recommended Solution |

| Strong signal at the beginning of the read, but it quickly weakens and drops off. | The ddATP/dATP ratio may be too high, causing premature termination. | If preparing your own reaction mix, decrease the concentration of ddATP relative to dATP. If using a commercial kit, you may be using too much template DNA, which can deplete the ddNTPs early in the reaction. Try reducing the amount of template DNA. |

| Weak or no signal at the beginning of the read, but a stronger signal for longer fragments. | The ddATP/dATP ratio may be too low, leading to inefficient termination for shorter fragments. | If preparing your own reaction mix, increase the concentration of ddATP relative to dATP. For commercial kits, ensure that the template and primer concentrations are within the recommended range to promote efficient initiation of the sequencing reaction. |

| Overall weak signal throughout the sequence. | While this can have multiple causes, an imbalanced ddATP/dATP ratio due to residual dNTPs from the PCR product is a common culprit. | Ensure thorough purification of your PCR product to remove all unincorporated dNTPs before proceeding to the sequencing reaction. |

| Noisy data with high background. | This is often due to low signal intensity, which can be a secondary effect of an improper ddATP/dATP ratio leading to inefficient amplification and termination. | Review and optimize the ddATP/dATP ratio as described above. Also, ensure the purity and concentration of your template and primer are optimal. |

Quantitative Data Summary

The following table summarizes recommended concentrations and ratios for ddNTPs and dNTPs in Sanger sequencing reactions. It is important to note that these are starting points, and optimal conditions may vary.

| Parameter | Recommended Value/Ratio | Expected Outcome | Reference |

| dNTP:ddNTP Ratio | ~100:1 | Generates a good distribution of fragment lengths for a standard read. | [5] |

| dNTP:ddNTP Ratio | ≥10:1 | Ensures sufficient elongation to read longer fragments. | [5] |

| ddNTP Concentration | 0.1 - 0.2 mM | Provides a controlled level of chain termination. | [5] |

| Example Concentration | 0.5 mM dNTP : 0.005 mM ddNTP | A specific example of the 100:1 ratio. | [5] |

Experimental Protocols

Protocol for Optimizing ddATP/dATP Ratio for a Custom Sequencing Reaction

This protocol outlines a systematic approach to determine the optimal ddATP/dATP ratio for a specific DNA template and primer combination when not using a pre-mixed commercial kit.

1. Reagent Preparation:

- Prepare stock solutions of dATP and ddATP of known concentrations.

- Prepare a master mix containing the sequencing buffer, DNA polymerase, primer, template DNA, and the other three dNTPs (dCTP, dGTP, dTTP) and ddNTPs (ddCTP, ddGTP, ddTTP) at their optimized concentrations.

2. Titration Setup:

- Set up a series of sequencing reactions, each with a different ddATP to dATP ratio. A good starting point is to test ratios around the recommended 1:100, for example:

- 1:50

- 1:100

- 1:150

- 1:200

- 1:250

- Keep the concentration of all other reaction components constant across all reactions.

3. Cycle Sequencing:

- Perform cycle sequencing using a standard protocol. A typical protocol might involve an initial denaturation at 96°C, followed by 25-30 cycles of denaturation at 96°C, annealing at 50-60°C (primer dependent), and extension at 60°C.

4. Purification:

- Purify the sequencing products to remove unincorporated ddNTPs and salts. This can be done using methods such as ethanol/EDTA precipitation or spin columns.

5. Capillary Electrophoresis:

- Analyze the purified products on an automated DNA sequencer.

6. Data Analysis:

- Examine the electropherograms for each reaction. Look for a balance between strong signal intensity at the beginning of the read and a long, high-quality read length. The optimal ratio will provide the longest read with the highest quality scores.

Visualizations

Caption: Workflow for optimizing the ddATP/dATP ratio in Sanger sequencing.

References

- 1. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 2. cd-genomics.com [cd-genomics.com]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. csus.edu [csus.edu]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. ualberta.ca [ualberta.ca]

- 7. science.smith.edu [science.smith.edu]

- 8. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]

Technical Support Center: Troubleshooting Failed Sequencing Reactions with ddATP Trisodium